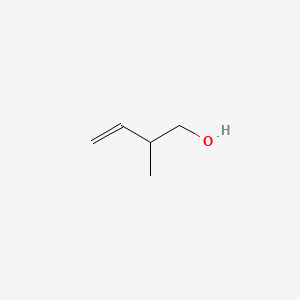
3-(トリヒドロキシシリル)プロパンスルホン酸
概要
説明
科学的研究の応用
3-(Trihydroxysilyl)propanesulfonic acid has a wide range of scientific research applications:
作用機序
Target of Action
3-(Trihydroxysilyl)propanesulfonic acid, also known as 3-trihydroxysilylpropane-1-sulfonic acid or 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, is an organosilicon compound It’s known that it’s used as a chemical reagent, catalyst, and functional material .
Mode of Action
The mode of action of 3-(Trihydroxysilyl)propanesulfonic acid involves its interaction with its targets to facilitate various chemical reactions. It’s used in organic synthesis for acid-catalyzed reactions such as esterification, ketone condensation, and aldol condensation .
Biochemical Pathways
It’s known that it can act as a cation exchange agent, used for desorption and the adsorption and recovery of metal ions .
Pharmacokinetics
It’s known that it forms stable aqueous solutions , which could potentially influence its bioavailability.
Result of Action
Its use in facilitating various chemical reactions and its role as a cation exchange agent suggest that it can influence molecular structures and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trihydroxysilyl)propanesulfonic acid. It’s known to be sensitive to strong oxidizing agents and strong acids . Therefore, the presence of these substances in the environment could potentially affect its stability and efficacy. Furthermore, it’s recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols , suggesting that air quality and ventilation could also influence its action.
生化学分析
Biochemical Properties
3-(Trihydroxysilyl)propanesulfonic acid primarily serves as a chemical reagent, catalyst, and functional material . It can be used in organic synthesis for acid-catalyzed reactions, such as esterification, ketone condensation, and aldol condensation . It can also act as a cation exchanger for desalination and the adsorption and recovery of metal ions .
Molecular Mechanism
It is known to participate in acid-catalyzed reactions in organic synthesis
Temporal Effects in Laboratory Settings
準備方法
The synthesis of 3-(Trihydroxysilyl)propanesulfonic acid typically involves the reaction of 3-chloropropanesulfonic acid with triphenylsilanol under alkaline conditions[2][2]. The reaction proceeds as follows: [ \text{3-chloropropanesulfonic acid} + \text{triphenylsilanol} \rightarrow \text{3-(Trihydroxysilyl)propanesulfonic acid} ]
Industrial production methods often involve the use of silica nanoparticles as a core, onto which 3-(trihydroxysilyl)-1-propanesulfonic acid is covalently grafted via a dehydration reaction .
化学反応の分析
3-(Trihydroxysilyl)propanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The silanol groups can participate in substitution reactions, forming siloxane bonds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as acids or bases . Major products formed from these reactions include siloxane polymers and sulfonate salts.
類似化合物との比較
3-(Trihydroxysilyl)propanesulfonic acid can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: This compound lacks the silanol groups, making it less versatile in forming covalent bonds with inorganic materials.
3-Hydroxy-1-propanesulfonic acid sodium salt: This compound has a hydroxyl group instead of silanol groups, affecting its reactivity and applications.
3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt: This compound has a trimethylsilyl group, which provides different steric and electronic properties compared to the trihydroxysilyl group.
The uniqueness of 3-(Trihydroxysilyl)propanesulfonic acid lies in its dual functionality, combining the properties of both sulfonic acid and silanol groups, making it a versatile and valuable reagent in various fields of research and industry.
特性
IUPAC Name |
3-trihydroxysilylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQXLFLAMZNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072200 | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70942-24-4 | |
| Record name | 3-(Trihydroxysilyl)-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70942-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



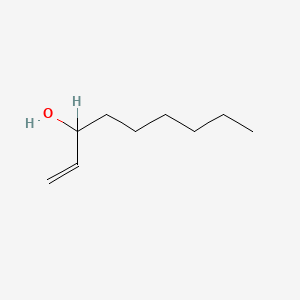
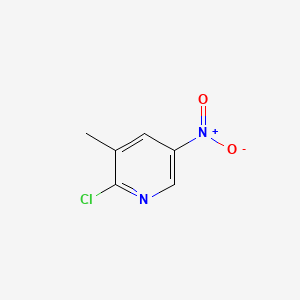
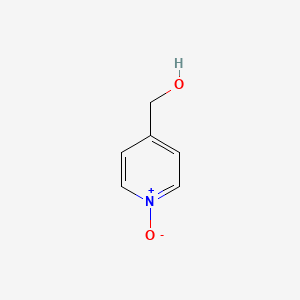
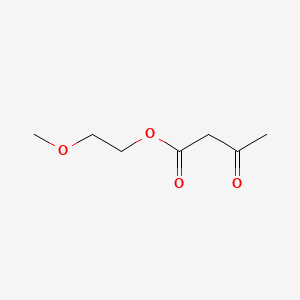

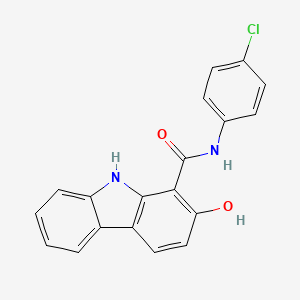
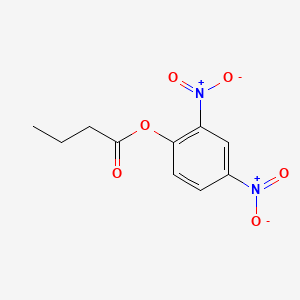
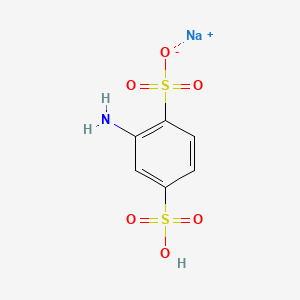
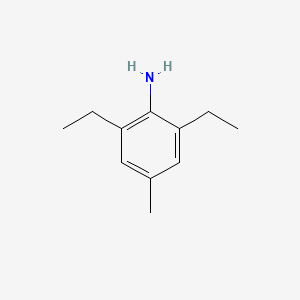

![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)

